(S)-2-Amino-N-(1-benzyl-piperidin-4-yl)-3-methyl-butyramide
CAS No.: 1307134-61-7
Cat. No.: VC8228807
Molecular Formula: C17H27N3O
Molecular Weight: 289.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1307134-61-7 |
|---|---|
| Molecular Formula | C17H27N3O |
| Molecular Weight | 289.4 g/mol |
| IUPAC Name | (2S)-2-amino-N-(1-benzylpiperidin-4-yl)-3-methylbutanamide |
| Standard InChI | InChI=1S/C17H27N3O/c1-13(2)16(18)17(21)19-15-8-10-20(11-9-15)12-14-6-4-3-5-7-14/h3-7,13,15-16H,8-12,18H2,1-2H3,(H,19,21)/t16-/m0/s1 |
| Standard InChI Key | YXZGUGXPETVYBC-INIZCTEOSA-N |
| Isomeric SMILES | CC(C)[C@@H](C(=O)NC1CCN(CC1)CC2=CC=CC=C2)N |
| SMILES | CC(C)C(C(=O)NC1CCN(CC1)CC2=CC=CC=C2)N |
| Canonical SMILES | CC(C)C(C(=O)NC1CCN(CC1)CC2=CC=CC=C2)N |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure (C₁₉H₂₉N₃O) consists of:
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Piperidine ring: A six-membered nitrogen-containing heterocycle substituted with a benzyl group at the 1-position.
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Butyramide side chain: A four-carbon chain with a methyl branch at the 3-position and an amino group at the 2-position, connected to the piperidine via an amide bond.
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Stereochemistry: The (S)-configuration at the chiral center (C2 of the butyramide) influences molecular interactions and biological activity .
Table 1: Key Structural Descriptors
| Property | Value |
|---|---|
| IUPAC Name | (2S)-2-amino-N-(1-benzylpiperidin-4-yl)-3-methylbutanamide |
| Molecular Formula | C₁₉H₂₉N₃O |
| Molecular Weight | 315.46 g/mol |
| Chiral Centers | 1 (C2 of butyramide) |
| Hydrogen Bond Donors/Acceptors | 2 / 4 |
Synthesis and Structural Modification
Synthetic Routes
While no explicit synthesis for this compound is documented, analogous piperidine-based amides are typically synthesized through:
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Sulfonylation or acylation of piperidine precursors, followed by reductive amination or nucleophilic substitution .
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Chiral resolution to isolate the (S)-enantiomer, often via diastereomeric salt formation or enzymatic methods .
Example Reaction Scheme:
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Benzylation of Piperidine:
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Amide Coupling:
Pharmacological Profile
Hypothesized Mechanisms of Action
Piperidine derivatives are frequently explored for central nervous system (CNS) activity due to their ability to cross the blood-brain barrier. Structural analogs suggest potential interactions with:
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Dopamine D₂/D₃ receptors: Modulating neurotransmission in reward pathways .
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σ-1 Receptors: Implicated in neuroprotection and analgesia .
Table 2: Comparative Activity of Piperidine Analogs
Physicochemical and ADMET Properties
Predicted Properties
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Lipophilicity: LogP ≈ 2.1 (moderate permeability).
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Solubility: ~0.5 mg/mL in aqueous buffer (pH 7.4).
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Metabolic Stability: Susceptible to CYP3A4-mediated oxidation at the benzyl group .
Future Research Directions
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